
1,1'-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene is an organic compound characterized by the presence of both alkyne and alkene functional groups, along with sulfonyl groups attached to benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene typically involves multiple steps, starting with the preparation of the alkyne and alkene precursors. One common method involves the following steps:
Preparation of Oct-1-en-7-yne: This can be achieved through the coupling of an appropriate alkyne and alkene using a palladium-catalyzed cross-coupling reaction.
Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonation reactions, where the benzene rings are treated with sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne and alkene groups to alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sulfonyl chlorides, bases such as pyridine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene involves its interaction with molecular targets through its functional groups. The alkyne and alkene groups can participate in various chemical reactions, while the sulfonyl groups can form strong interactions with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene: Unique due to the presence of both alkyne and alkene groups along with sulfonyl groups.
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene: Similar in structure but may differ in the position of functional groups or the length of the carbon chain.
Uniqueness
1,1’-(Oct-1-en-7-yne-5,5-diyldisulfonyl)dibenzene stands out due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its unique structure makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
109432-98-6 |
|---|---|
Formule moléculaire |
C20H20O4S2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)oct-7-en-1-yn-4-ylsulfonylbenzene |
InChI |
InChI=1S/C20H20O4S2/c1-3-5-17-20(16-4-2,25(21,22)18-12-8-6-9-13-18)26(23,24)19-14-10-7-11-15-19/h2-3,6-15H,1,5,16-17H2 |
Clé InChI |
RXBUPDSRXUQNGT-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(CC#C)(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)
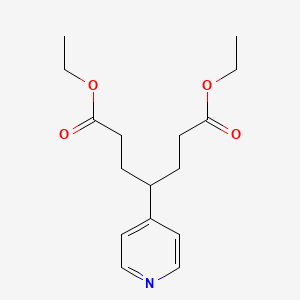

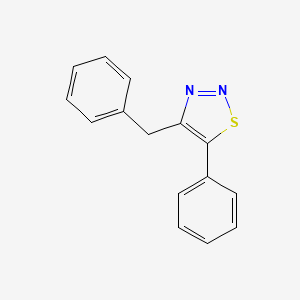
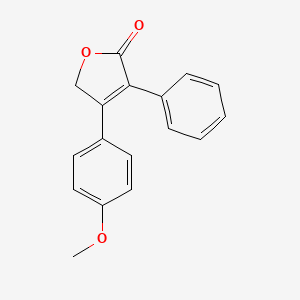
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
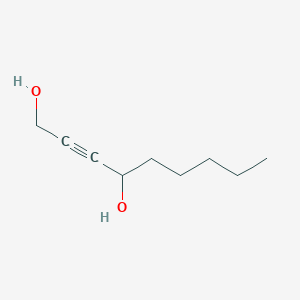
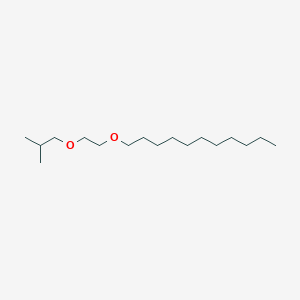
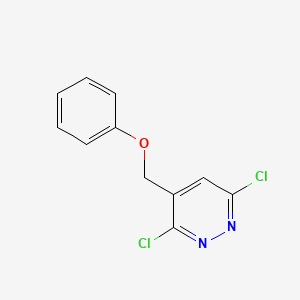
silane](/img/structure/B14331173.png)
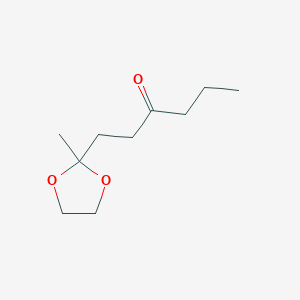
![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)


